molecular formula C16H10O12S4 B14439651 Pyrenetetrasulfonic acid CAS No. 74998-39-3

Pyrenetetrasulfonic acid

Cat. No.: B14439651
CAS No.: 74998-39-3
M. Wt: 522.5 g/mol
InChI Key: GEMJZZWKASRCFH-UHFFFAOYSA-N
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Description

Pyrenetetrasulfonic acid, specifically 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt, is a derivative of pyrene. It is known for its high fluorescence characteristics, making it a valuable compound in various scientific applications. This compound is highly water-soluble and exhibits excellent chemical stability and fluorescence intensity at extremely low concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrenetetrasulfonic acid can be synthesized via a one-step sulfonating reaction. In this method, pyrene is dissolved in a solvent such as dichloroethane, and liquid sulfur trioxide is used for sulfonation. The resulting mixture is then added to ice water to prepare a this compound solution. This solution is subsequently neutralized with sodium hydroxide to form the tetrasodium salt .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors for the sulfonation reaction and subsequent neutralization. The final product is then purified and crystallized to obtain the tetrasodium salt in high purity .

Chemical Reactions Analysis

Types of Reactions

Pyrenetetrasulfonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce hydroxy derivatives .

Mechanism of Action

The primary mechanism of action of pyrenetetrasulfonic acid is its strong fluorescence emission when excited by ultraviolet light. This property makes it exceptionally useful as a fluorescent tracer or probe. The fluorescence quenching by metal ions, such as ferric ions, is a key aspect of its mechanism, allowing it to be used in detecting trace amounts of these ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its high fluorescence intensity at extremely low concentrations and its excellent water solubility. These properties make it more effective as a fluorescent tracer compared to other similar compounds .

Properties

CAS No.

74998-39-3

Molecular Formula

C16H10O12S4

Molecular Weight

522.5 g/mol

IUPAC Name

pyrene-1,2,3,4-tetrasulfonic acid

InChI

InChI=1S/C16H10O12S4/c17-29(18,19)10-6-8-3-1-2-7-4-5-9-12(11(7)8)13(10)15(31(23,24)25)16(32(26,27)28)14(9)30(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28)

InChI Key

GEMJZZWKASRCFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C4=C(C(=C(C(=C34)C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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